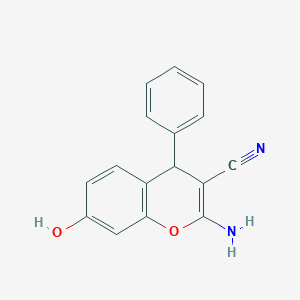

![molecular formula C17H16Br2N2O4 B11542049 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide](/img/structure/B11542049.png)

2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-dibromo-6-méthoxyphénoxy)-N'-[(E)-(2-hydroxy-5-méthylphényl)méthylidène]acétohydrazide est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique qui comprend des groupes brome, méthoxy et phénoxy, ce qui en fait un sujet intéressant pour la recherche chimique et les applications industrielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 2-(2,4-dibromo-6-méthoxyphénoxy)-N'-[(E)-(2-hydroxy-5-méthylphényl)méthylidène]acétohydrazide implique généralement plusieurs étapes :

Matériaux de départ : La synthèse commence par la préparation de 2,4-dibromo-6-méthoxyphénol et de 2-hydroxy-5-méthylbenzaldéhyde.

Formation de l'intermédiaire : Le 2,4-dibromo-6-méthoxyphénol est mis en réaction avec du chlorure de chloroacétyle pour former du chlorure de 2-(2,4-dibromo-6-méthoxyphénoxy)acétyle.

Formation d'hydrazide : L'intermédiaire de chlorure d'acétyle est ensuite mis en réaction avec de l'hydrate d'hydrazine pour former de la 2-(2,4-dibromo-6-méthoxyphénoxy)acétohydrazide.

Formation de base de Schiff : Enfin, l'acétohydrazide est condensée avec du 2-hydroxy-5-méthylbenzaldéhyde en milieu acide pour obtenir le composé cible.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse ci-dessus afin d'assurer un rendement et une pureté élevés. Cela peut inclure :

Catalyseurs : Utilisation de catalyseurs spécifiques pour améliorer les vitesses de réaction.

Contrôle de la température : Contrôle précis de la température pour éviter les réactions secondaires.

Purification : Techniques de purification avancées telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

2-(2,4-dibromo-6-méthoxyphénoxy)-N'-[(E)-(2-hydroxy-5-méthylphényl)méthylidène]acétohydrazide peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent donner des amines ou des alcools.

Substitution : Les atomes d'halogène peuvent être substitués par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que l'hydroxyde de sodium (NaOH) ou le carbonate de potassium (K₂CO₃).

Principaux produits formés

Oxydation : Formation d'acides carboxyliques ou de cétones.

Réduction : Formation d'amines primaires ou secondaires.

Substitution : Formation de divers dérivés phénoxy substitués.

Applications De Recherche Scientifique

2-(2,4-dibromo-6-méthoxyphénoxy)-N'-[(E)-(2-hydroxy-5-méthylphényl)méthylidène]acétohydrazide a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme précurseur de molécules plus complexes.

Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

5. Mécanisme d'action

Le mécanisme d'action de 2-(2,4-dibromo-6-méthoxyphénoxy)-N'-[(E)-(2-hydroxy-5-méthylphényl)méthylidène]acétohydrazide implique son interaction avec des cibles moléculaires spécifiques :

Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou de l'ADN.

Voies impliquées : Il peut moduler les voies biochimiques liées à la croissance cellulaire, à l'apoptose ou à la transduction du signal.

Mécanisme D'action

The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA.

Pathways Involved: It can modulate biochemical pathways related to cell growth, apoptosis, or signal transduction.

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide 2-(2,4-dibromo-6-méthylphénoxy)acétique

- 2,6-Dibromo-4-méthoxyphénylamine

Comparaison

- Différences structurelles : La présence de différents groupes fonctionnels tels que les groupes méthoxy, acétohydrazide et phénoxy.

- Propriétés uniques : La disposition spécifique des groupes brome et méthoxy dans 2-(2,4-dibromo-6-méthoxyphénoxy)-N'-[(E)-(2-hydroxy-5-méthylphényl)méthylidène]acétohydrazide confère une réactivité chimique et une activité biologique uniques.

Propriétés

Formule moléculaire |

C17H16Br2N2O4 |

|---|---|

Poids moléculaire |

472.1 g/mol |

Nom IUPAC |

2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C17H16Br2N2O4/c1-10-3-4-14(22)11(5-10)8-20-21-16(23)9-25-17-13(19)6-12(18)7-15(17)24-2/h3-8,22H,9H2,1-2H3,(H,21,23)/b20-8+ |

Clé InChI |

UDHVLCDNOWTXJR-DNTJNYDQSA-N |

SMILES isomérique |

CC1=CC(=C(C=C1)O)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)OC |

SMILES canonique |

CC1=CC(=C(C=C1)O)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11541968.png)

![2-ethoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11541973.png)

![Methyl {[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B11541994.png)

![N-(4-fluorophenyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11542001.png)

![(3E)-N-(4-chloro-2-methylphenyl)-3-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11542007.png)

![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11542015.png)

![(2E,9Z)-2-(1,3-benzodioxol-5-ylmethylidene)-9-benzylidene-5-phenyl-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B11542017.png)

![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11542025.png)

![N-{2-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-2,2-diphenylacetamide (non-preferred name)](/img/structure/B11542026.png)

![1,1'-Hexane-1,6-diylbis[3-(1,3-benzodioxol-5-ylmethyl)urea]](/img/structure/B11542037.png)

![N'-[(E)-(4-cyanophenyl)methylidene]-2-hydroxy-5-nitrobenzohydrazide](/img/structure/B11542042.png)

![N-(1-{N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}-2-(4-hydroxyphenyl)ethyl)-3,5-dinitrobenzamide](/img/structure/B11542044.png)